MFCD18314121

Description

Based on analogous compounds (e.g., CAS 918538-05-3, MFCD11044885), it likely features a fused aromatic ring system with halogen substituents (e.g., chlorine, bromine) and nitrogen-containing functional groups . Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, and materials science due to their stability and reactivity. Key inferred properties include:

Properties

IUPAC Name |

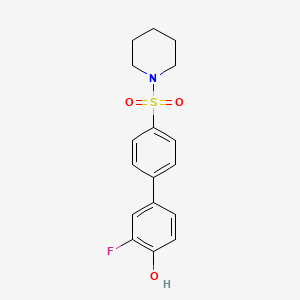

2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3S/c18-16-12-14(6-9-17(16)20)13-4-7-15(8-5-13)23(21,22)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFZNWINLBWFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684594 | |

| Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261948-97-3 | |

| Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the phenyl ring in the presence of a base.

Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

Industrial Production Methods: In industrial settings, the production of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol involves large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Sulfide derivatives.

Substitution Products: Compounds with substituted fluorine atoms.

Scientific Research Applications

2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The compound binds to certain proteins, altering their function and leading to various biochemical effects. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Differences:

Functional Groups :

- This compound and CAS 918538-05-3 share a triazine-pyrazole fused system, whereas CAS 1046861-20-4 incorporates a boronic ester group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .

- The presence of bromine in CAS 1046861-20-4 increases molecular weight by ~25% compared to this compound, reducing volatility but improving thermal stability .

Synthetic Accessibility: this compound likely requires palladium-catalyzed coupling (similar to CAS 918538-05-3), while CAS 1046861-20-4 employs (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water . Yield optimization for this compound may face challenges due to halogen reactivity, whereas boronic acid derivatives (e.g., CAS 1046861-20-4) achieve >90% yields under mild conditions .

Applications: this compound: Potential kinase inhibitor (inferred from pyrazole-triazine motifs in anticancer agents) . CAS 918538-05-3: Intermediate in herbicide synthesis (e.g., chlorinated triazine derivatives) . CAS 1046861-20-4: Building block for boron-containing pharmaceuticals (e.g., proteasome inhibitors) .

Research Findings and Limitations

Pharmacological Performance:

- This compound : Predicted Log P (XLOGP3) of 2.15 suggests moderate lipophilicity, favoring blood-brain barrier penetration (BBB+), a trait absent in CAS 918538-05-3 .

- CYP Inhibition : Unlike CAS 1046861-20-4, this compound may inhibit CYP3A4 due to nitrogen-rich aromaticity, posing drug-drug interaction risks .

Limitations:

- Scalability of synthesis routes requires further optimization to reduce palladium catalyst costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.